![molecular formula C16H14N2O B1211457 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-on CAS No. 3034-65-9](/img/structure/B1211457.png)

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-on

Übersicht

Beschreibung

Synthesis Analysis

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, as a benzodiazepine derivative, is synthesized through various methods involving the condensation of o-phenylenediamines with electrophilic reagents. Such syntheses are pivotal in producing benzodiazepines with significant pharmacological activities. The synthesis approaches for benzodiazepines, including 1,5-benzodiazepines, often involve the use of o-phenylenediamine as a precursor, demonstrating the versatility and wide applicability of these methods in producing compounds with varied biological properties (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of benzodiazepines, characterized by the benzodiazepine nucleus, is critical for their biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazepine core can significantly impact their pharmacological profile, including psychotherapeutic activities. This highlights the importance of the molecular structure in designing benzodiazepine derivatives with desired biological properties (Salve & Mali, 2013).

Chemical Reactions and Properties

Benzodiazepines undergo a variety of chemical reactions, leveraging their core structure for modifications that tailor their pharmacological effects. The chemical versatility of the benzodiazepine nucleus allows for the synthesis of analogs with enhanced biological activities. Such chemical reactions include nucleophilic substitutions and ring transformations that are crucial for developing new therapeutic agents (Rashid et al., 2019).

Physical Properties Analysis

The physical properties of benzodiazepines, such as solubility, melting point, and crystalline structure, are influenced by their molecular configurations. These properties are essential for drug formulation and delivery, impacting the drug's bioavailability and pharmacokinetics. Understanding the physical properties is crucial for the efficient design of benzodiazepine-based medications (Teli et al., 2023).

Chemical Properties Analysis

The chemical properties of benzodiazepines, including their reactivity, stability, and interaction with biological targets, are fundamental to their mechanism of action. These properties determine the binding affinity of benzodiazepines to their receptor sites, influencing their therapeutic efficacy and safety profile. The exploration of these chemical properties is vital for the discovery and development of novel benzodiazepine compounds with optimized therapeutic benefits (Gomaa & Ali, 2020).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

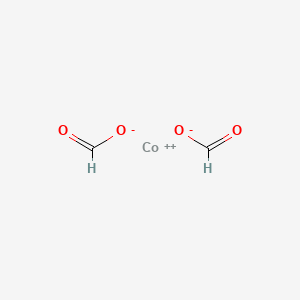

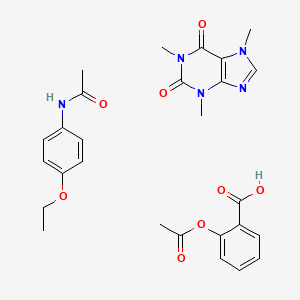

Diese Verbindung ist ein Mitglied der 1,4-Benzodiazepin-Familie, die für ihre vielfältigen biologischen und pharmakologischen Aktivitäten bekannt sind {svg_1}. Sie werden zur Behandlung verschiedener Störungen des zentralen Nervensystems (ZNS) eingesetzt {svg_2}. Beispielsweise ist Midazolam, ein Imidazobenzodiazepin, eine Arzneistoffverbindung, die erstmals 1978 von Fryer und Walser synthetisiert wurde {svg_3}. Es besitzt verschiedene pharmakologische Eigenschaften wie anästhetische, sedative, hypnotische, antikonvulsive, muskelrelaxierende und anxiolytische Wirkungen {svg_4}.

Chemische Synthese

Verbesserte und skalierbare Verfahren zur Synthese von Midazolam und seinen Analogen wurden beschrieben {svg_5}. In diesen Methoden können Imidazobenzodiazepin-Zwischenprodukte über einen verbesserten Prozess leicht hergestellt werden {svg_6}. Die Eintopf-Kondensation von Benzodiazepinen mit Monoanion von Tosylmethylisocyanid oder Ethylester von Isocyanoessigsäure unter milden Bedingungen führte zur Bildung von Imidazobenzodiazepin {svg_7}.

Thermodynamische Studien

Die Verbindung kann auf ihre thermodynamischen Eigenschaften hin untersucht werden {svg_8}. Dies kann wertvolle Informationen über ihre Stabilität, Reaktivität und potenziellen Anwendungen in verschiedenen chemischen Prozessen liefern {svg_9}.

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is the GABA neurotransmitter . GABA, or gamma-aminobutyric acid, is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

The compound interacts with the benzodiazepine receptor, which is part of the GABA receptor complex. Once bound to the benzodiazepine receptor, the compound locks the receptor into a conformation where it has a greater affinity for the GABA neurotransmitter . This enhances the effect of GABA, leading to increased inhibitory effects on neuronal firing.

Result of Action

The molecular and cellular effects of the compound’s action include increased inhibitory effects on neuronal firing, leading to effects such as sedation, hypnosis, and muscle relaxation . These effects make it useful for treating conditions such as anxiety and insomnia .

Eigenschaften

IUPAC Name |

1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZWYQYDWCXHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346661 | |

| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3034-65-9 | |

| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights can be gained from studying the complex formation between diazepam and metal ions like palladium(II)?

A1: Research has shown that diazepam can act as a bridging ligand, connecting two palladium(II) ions in a square planar complex. [] This interaction occurs through specific atoms in the diazepam molecule, providing valuable information about potential binding sites and the molecule's spatial arrangement. This knowledge can be further applied to understand how diazepam might interact with biological targets.

Q2: How does the solubility of diazepam in various solvents impact its formulation and potential delivery methods?

A2: Diazepam exhibits limited solubility in water, a crucial factor when considering its administration and bioavailability. Studies have explored enhancing its solubility using co-solvents like propylene glycol and polymers like carboxymethyl cellulose. [] These approaches aim to improve diazepam's dissolution rate and potentially lead to more efficient drug delivery methods.

Q3: Can you elaborate on the analytical techniques employed to study diazepam's interactions and properties?

A3: Various spectroscopic techniques have been instrumental in characterizing diazepam and its complexes. Infrared (IR) and far-infrared (FIR) spectroscopy provide insights into the vibrational modes of the molecule and its interactions with metal ions, elucidating the nature of chemical bonds. [] Additionally, electronic spectra offer information about the electronic transitions within the molecule, further aiding in understanding its structure and reactivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)

![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)

![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)

![S-(R*,R*)]-4-[Aminoiminomethyl)amino]-N-[[1-[3-hydroxy-2-[(2-naphthalenylsulfonyl)amino]-1-oxopropyl]-2-pyrrolidinyl] methyl]butanamide](/img/structure/B1211395.png)